

Miransertib safety and tolerability profile

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Compound Focus: Miransertib

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Safety Overview from the MOSAIC Study

Safety Parameter	Finding
Study Identifier	NCT03094832 [1]
Patient Population	49 participants (45 PROS, 4 Proteus syndrome) [1]
Median Age	7 years (range: 2-41) [1]
Median Treatment Duration	20.5 months (range: 9.9-45.6 months) [1]
Participants with ≥ 1 Drug-Related AE	23 (46.9%) [1]

| **Most Common Drug-Related AEs** | • Decreased neutrophil count (12.2%) • Increased blood insulin (10.2%) • Stomatitis (10.2%) [1] | | **Grade 3 Drug-Related AEs** | 1 participant (2.0%) with deep vein thrombosis [1] | | **AEs Leading to Discontinuation/Death** | None [1] | | **Overall Conclusion** | Safe and tolerable in the studied population [1] |

Dosing and Monitoring Protocols

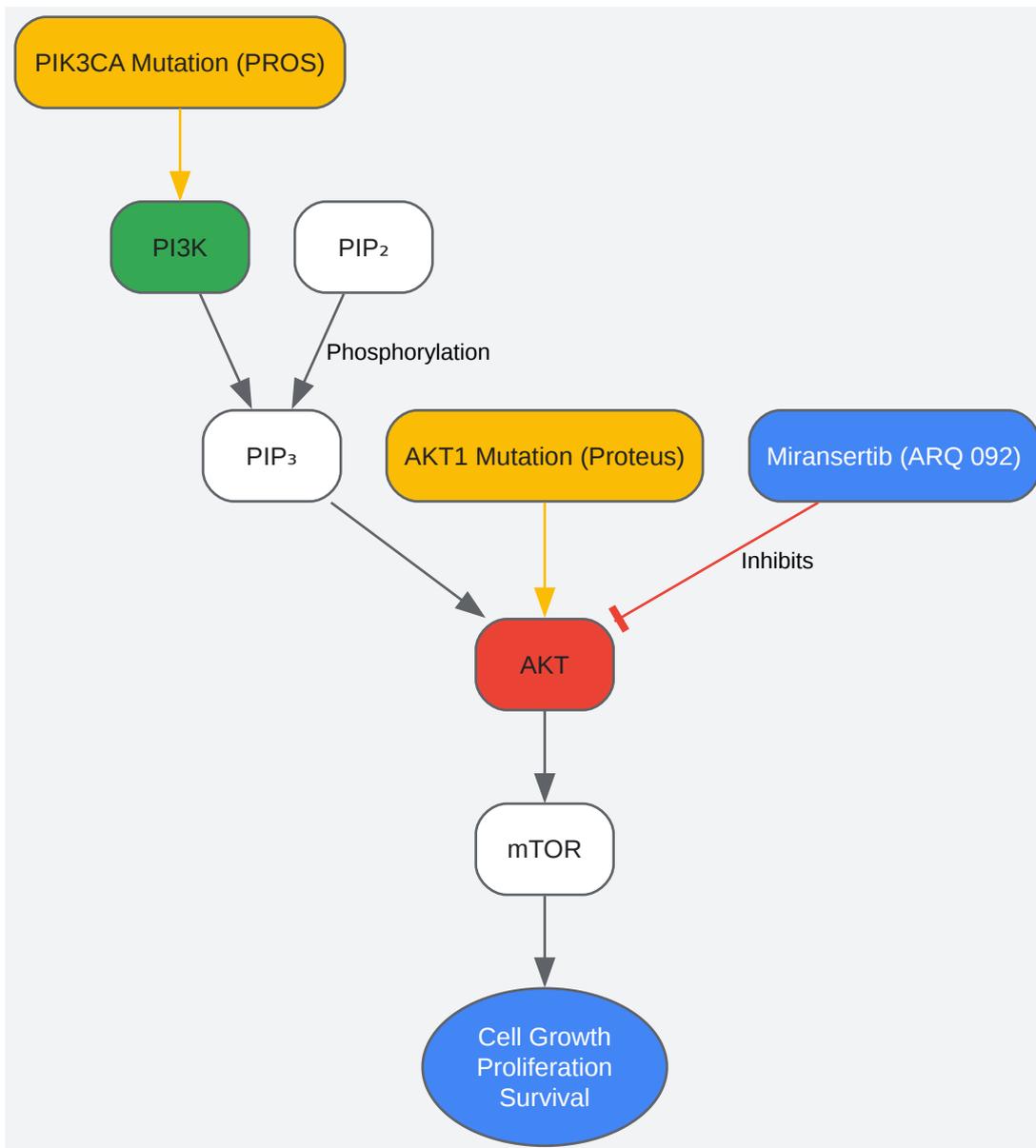
The safety profile was established using specific dosing and patient management strategies.

- **Dosing Regimen:** In the MOSAIC study, the starting dose was **15 mg/m² orally once daily** for the first three 28-day cycles. Patients were escalated to **25 mg/m² daily** provided no clinically significant drug-related toxicities were observed [1] [2].
- **Safety Monitoring:** Protocol-mandated monitoring included regular laboratory assessments such as complete blood count, metabolic panels (including blood glucose and insulin), and liver and renal function tests [1] [3]. In clinical practice, weekly point-of-care testing for hyperglycemia and glycosuria is also recommended [3].
- **Dose Modifications:** The protocol allowed for dose delays and reductions to manage treatment-related toxicity. Once the dose was reduced, re-escalation was not permitted [2].

Mechanism of Action and Experimental Rationale

Miransertib is an investigational, orally administered drug classified as a **potent, selective, allosteric pan-AKT inhibitor** [2] [4]. Its mechanism and therapeutic rationale are based on the molecular drivers of PROS and Proteus syndrome.

The diagram below illustrates the targeted signaling pathway and **miransertib**'s point of inhibition.



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Miransertib inhibits AKT to modulate the PI3K-AKT-mTOR pathway.

- **Pathway Dysregulation:** Both PROS and Proteus syndrome are caused by gain-of-function mutations that lead to over-activation of the **PI3K-AKT-mTOR signaling pathway**, a critical regulator of cell growth, metabolism, and proliferation [2] [5]. PROS is linked to somatic mutations in the **PIK3CA** gene, while Proteus syndrome is driven by mutations in the **AKT1** gene [1] [2].
- **Therapeutic Targeting:** By selectively inhibiting AKT, **miransertib** acts downstream of these mutations to suppress the exaggerated signaling that causes the characteristic tissue overgrowth and vascular malformations [2] [5].

Comparative Context from Other Research

The safety profile of **miransertib** appears favorable when considered alongside other targeted therapies for related disorders.

- **Comparison with Alpelisib:** Alpelisib, a PI3K inhibitor, was evaluated in the EPIK-P1 study for PROS. In that study, **38.6%** of patients experienced a drug-related adverse event, and no drug-related deaths occurred [2].
- **Comparison with Sirolimus:** The mTOR inhibitor sirolimus has been used for similar conditions but was associated with a high rate of adverse events, some severe, leading to treatment withdrawal in **18%** of patients in one study [5]. In contrast, no participants discontinued **miransertib** due to drug-related AEs in the MOSAIC study [1].

Conclusion for Professionals

In summary, the phase 1/2 MOSAIC study provides robust evidence that long-term treatment with **miransertib** is **safe and tolerable** in patients with PROS and Proteus syndrome, with a manageable adverse event profile predominantly characterized by laboratory abnormalities like neutropenia and hyperinsulinemia.

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